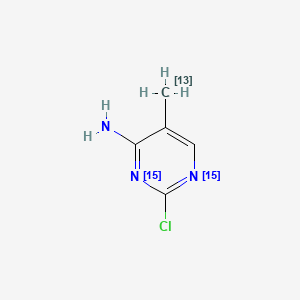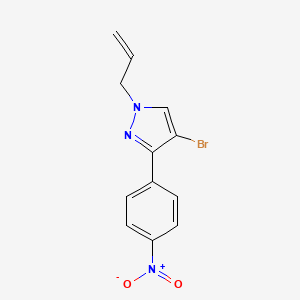
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is an organic compound that features a pyrazole ring substituted with a bromo group at the 4-position and a nitrophenyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.
Major Products Formed
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: 4-Amino-3-(4-nitrophenyl)-1-prop-2-enylpyrazole.
Oxidation: Corresponding aldehydes or carboxylic acids.
科学研究应用
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromo group can facilitate binding to specific targets through halogen bonding.
相似化合物的比较
Similar Compounds
4-Bromo-3-(4-nitrophenyl)pyrazole: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.
3-(4-Nitrophenyl)-1-prop-2-enylpyrazole: Lacks the bromo group, which may influence its binding affinity to specific targets.
4-Bromo-3-phenyl-1-prop-2-enylpyrazole: Lacks the nitro group, which may reduce its potential for bioreduction and formation of reactive intermediates.
Uniqueness
4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C12H10BrN3O2 |
|---|---|
分子量 |
308.13 g/mol |
IUPAC 名称 |
4-bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-7-15-8-11(13)12(14-15)9-3-5-10(6-4-9)16(17)18/h2-6,8H,1,7H2 |
InChI 键 |
HGZTYTQTEGFRRM-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


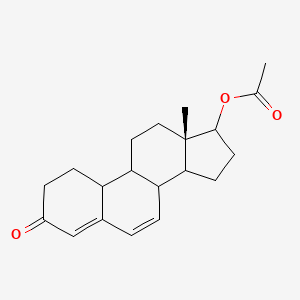
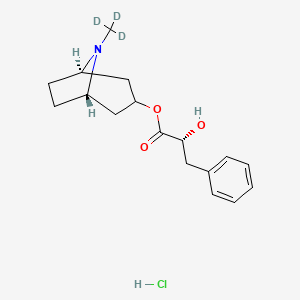
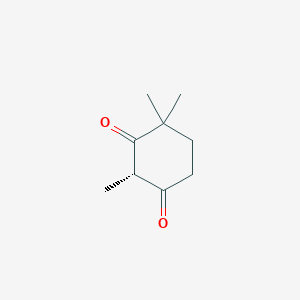
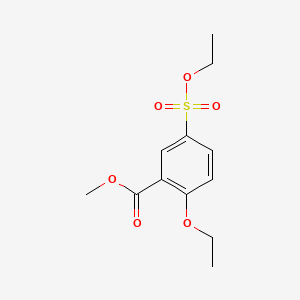
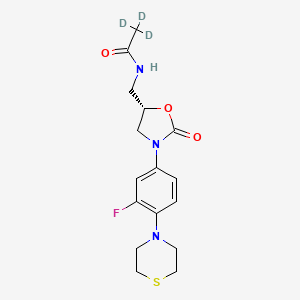

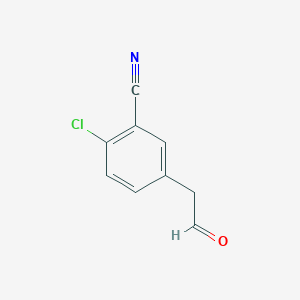
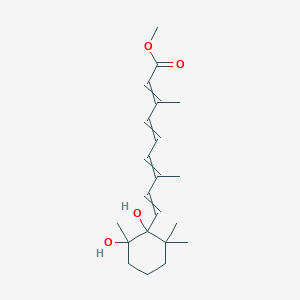

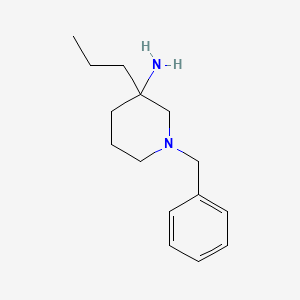

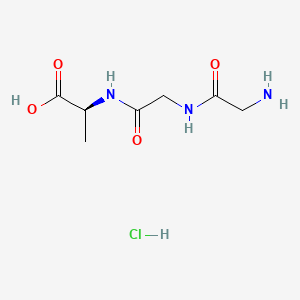
![2-[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]acetic acid](/img/structure/B13855240.png)
